6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2)8-14-12(15(14)9-13)10-4-6-11(16-3)7-5-10/h4-7,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOGDFBDEDSKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(N2C1)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis . This method allows for the efficient formation of the bicyclic structure with high yields. The reaction typically involves the use of bromoacetyl bromide and 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by an alkaline reaction in anhydrous tetrahydrofuran (THF) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative catalysts and reaction conditions may be explored to reduce costs and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazabicyclohexane core.
Common Reagents and Conditions
Oxidation: Iodine or tert-butyl hydroperoxide in suitable solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the diazabicyclohexane core.
Scientific Research Applications
6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of antiviral medications, such as boceprevir and pf-07321332, which are used to treat hepatitis C and COVID-19, respectively.
Materials Science: The unique structure of the compound makes it a potential candidate for the development of novel materials with specific properties.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins . This inhibition disrupts the viral replication cycle, thereby reducing the viral load in infected individuals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Comparisons
- Conformational Stability : The 6,6-dimethyl isomer exhibits a single planar conformation due to steric repulsion between methyl groups, whereas the 3,3-dimethyl isomer exists as a chair/boat mixture . The 6-(4-MeOPh)-3,3-dimethyl derivative likely adopts a boat conformation similar to 6-phenyl analogs, but the methoxy group may stabilize π-stacking interactions .
- Thermodynamic Stability : The 6,6-dimethyl isomer is 3–5 kcal/mol more stable than the 3,3-dimethyl isomer due to reduced ring strain . The 4-methoxyphenyl substituent in the target compound may further enhance stability via resonance effects .
Thermochemical Properties
- Enthalpy of Formation : The 6-phenyl derivative (PDABH) has a standard molar enthalpy of formation (ΔfH°) of +145.2 kJ/mol, determined via combustion calorimetry . The 4-methoxyphenyl analog is expected to exhibit a lower ΔfH° due to the electron-donating methoxy group stabilizing the molecule.
- Combustion Energy : PDABH releases 4,320 kJ/mol upon combustion , while methyl-substituted analogs (e.g., MDABH) show slightly lower values due to reduced aromatic stabilization.
Research Findings and Data
Gas Electron Diffraction (GED) Studies
- The 6,6-dimethyl isomer exhibits a planar 5-membered ring (torsional angle N5N1C2C3 = 178.5°), while the 3,3-dimethyl isomer shows a puckered ring (angle = 162.3°) .
- The target compound’s torsional angle is expected to align with 6,6-dimethyl derivatives due to similar steric effects .
Computational Predictions
Biological Activity
6-(4-Methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which includes a diazabicyclohexane core and a 4-methoxyphenyl substituent. This structural uniqueness contributes to its distinct electronic and steric properties, making it a valuable candidate for various biological applications.
| Property | Value |
|---|---|
| IUPAC Name | 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane |
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.30 g/mol |
| CAS Number | 245415-93-4 |
The primary mechanism of action for 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane involves its role as a protease inhibitor . It binds to the active sites of viral proteases, thereby inhibiting the cleavage of viral polyproteins essential for viral replication. This mechanism is particularly significant in the development of antiviral medications targeting diseases such as hepatitis C and COVID-19.
Antiviral Properties
Research indicates that this compound serves as a building block in the synthesis of antiviral agents like boceprevir and PF-07321332. These agents are known for their effectiveness against viral infections, demonstrating the compound's potential in therapeutic applications.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of diazabicyclo compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells:
- Cell Lines Tested : HeLa (cervical cancer), BICR18 (breast cancer), U87 (glioblastoma).
- IC50 Values : Some derivatives exhibited IC50 values as low as 93.7 µM against cancer cells compared to higher values for normal cells, indicating selective toxicity.
Synthesis and Testing
In one study, researchers synthesized several derivatives of 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane and tested their biological activity:
- Synthesis Method : Intramolecular cyclopropanation using ruthenium (II) catalysis.
- Biological Evaluation : The synthesized compounds were evaluated for their ability to inhibit viral replication and their cytotoxic effects on cancer cell lines.
The results demonstrated that certain derivatives maintained high selectivity towards cancer cells while exhibiting lower cytotoxicity towards normal cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane?
- Methodological Answer : The synthesis can be optimized using gas electron diffraction (GED) and quantum-chemical calculations to monitor reaction intermediates and transition states. For example, studies on analogous 1,5-diazabicyclo[3.1.0]hexane derivatives suggest that cyclization reactions under controlled temperature (e.g., 80–100°C) with catalysts like Pd(OAc)₂ improve yields . Solvent choice (e.g., THF or DMF) and stoichiometric ratios of precursors (e.g., methoxyphenyl hydrazines and diketones) are critical to minimize side products.
Q. How can the molecular conformation and stereochemistry of this compound be characterized?
- Methodological Answer : Conformational analysis should combine X-ray crystallography (for solid-state structures) and nuclear magnetic resonance (NMR) spectroscopy (for solution-state dynamics). Gas electron diffraction (GED) paired with Monte Carlo simulations has been effective in resolving bond angles and torsional strain in similar bicyclic diazabicyclohexanes . For stereochemical assignments, circular dichroism (CD) or vibrational circular dichroism (VCD) may resolve enantiomeric purity.
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound's reactivity and stability?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model electronic properties and reaction pathways. For example, studies on 3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane derivatives used DFT to identify strain-induced reactivity in ring-opening reactions . Molecular dynamics (MD) simulations further predict solvent effects on stability.
Q. How can conflicting data on the compound's bioactivity be resolved?
- Methodological Answer : Contradictions in pharmacological data (e.g., inconsistent IC₅₀ values) require rigorous validation via orthogonal assays. For instance:
- In vitro : Use kinase inhibition assays with positive/negative controls.
- In silico : Perform molecular docking against target proteins (e.g., cytochrome P450 enzymes) to identify binding modes .
- Meta-analysis : Compare results with structurally similar compounds (e.g., nitrophenyl-substituted azabicyclohexanes) to identify structure-activity trends .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) can enhance stereocontrol. For example, (1R,5S)-configured azabicyclohexanes were synthesized via chiral pool strategies starting from L-proline derivatives . Chromatographic resolution (e.g., chiral HPLC with amylose-based columns) can separate enantiomers post-synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
